Usp28-IN-4
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Overview
Description
Usp28-IN-4 is a potent inhibitor of ubiquitin-specific protease 28 (USP28), a deubiquitinating enzyme that plays a crucial role in regulating protein stability by removing ubiquitin from target proteins. This compound has shown significant potential in cancer research due to its ability to down-regulate the cellular levels of c-Myc, a well-known oncoprotein .
Preparation Methods
The synthesis of Usp28-IN-4 involves several steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions under controlled conditions.
Step 3: Purification and crystallization to obtain the final product with high purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Usp28-IN-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its inhibitory activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its binding affinity to USP28.
Substitution: Substitution reactions are used in the synthesis process to introduce specific functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are intermediates that lead to the final this compound compound.
Scientific Research Applications
Usp28-IN-4 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the role of deubiquitinating enzymes in protein regulation.
Biology: Helps in understanding the molecular mechanisms of ubiquitination and deubiquitination.
Medicine: Shows potential as a therapeutic agent in cancer treatment by targeting and destabilizing oncoproteins like c-Myc
Industry: May be used in the development of new drugs targeting deubiquitinating enzymes.
Mechanism of Action
Usp28-IN-4 exerts its effects by inhibiting the activity of ubiquitin-specific protease 28. This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The primary molecular target of this compound is the c-Myc oncoprotein, which is stabilized by USP28. By inhibiting USP28, this compound promotes the degradation of c-Myc, thereby reducing its oncogenic effects .
Comparison with Similar Compounds
Usp28-IN-4 is unique in its high selectivity for USP28 over other deubiquitinating enzymes such as USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 . Similar compounds include:
SB-218078: Another inhibitor targeting deubiquitinating enzymes.
Staurosporine: A broad-spectrum kinase inhibitor with some activity against deubiquitinating enzymes.
Hypericin: Known for its inhibitory effects on various enzymes, including deubiquitinating enzymes.
These compounds share some similarities in their mechanisms of action but differ in their selectivity and potency.
Properties
Molecular Formula |
C22H18Cl2N2O3S |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-chloro-N-[4-chloro-3-(2,3-dihydro-1H-isoindol-5-yl)phenyl]-4-methylsulfonylbenzamide |
InChI |
InChI=1S/C22H18Cl2N2O3S/c1-30(28,29)17-5-6-18(21(24)10-17)22(27)26-16-4-7-20(23)19(9-16)13-2-3-14-11-25-12-15(14)8-13/h2-10,25H,11-12H2,1H3,(H,26,27) |
InChI Key |
FZNJOQKABIINMG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC4=C(CNC4)C=C3)Cl |
Origin of Product |
United States |
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